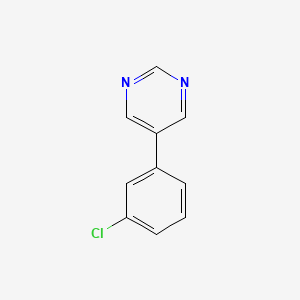

5-(3-Chlorophenyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNOVVPASGEAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408385 | |

| Record name | 5-(3-chlorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74963-05-6 | |

| Record name | 5-(3-chlorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Chlorophenylpyrimidine Derivatives

Classical and Modern Synthetic Approaches

The construction of the 5-(3-chlorophenyl)pyrimidine scaffold can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to more contemporary multi-component reaction (MCR) strategies. These methods offer different advantages in terms of efficiency, atom economy, and substrate scope.

Multi-component Reaction (MCR) Strategies for Pyrimidine (B1678525) Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is highly valued for its efficiency and convergence.

One-pot syntheses of pyrimidine derivatives often involve the sequential addition of reagents to a single reaction vessel, thereby avoiding the isolation of intermediates and minimizing waste. A notable example is the synthesis of pyrido[2,3-d]pyrimidines, where a one-pot, three-component condensation of 6-amino-1,3-dimethyluracil, various aryl aldehydes (including chlorobenzaldehydes), and malononitrile (B47326) can be effectively catalyzed by bismuth(III) triflate. While this example leads to a fused pyrimidine system, the core pyrimidine ring is assembled in a one-pot fashion.

Another relevant one-pot protocol involves the reaction of aldehydes, malononitrile, and urea (B33335) or thiourea. For instance, the synthesis of pyrimidine-5-carbonitrile derivatives has been achieved under solvent-free conditions using ammonium (B1175870) chloride as a catalyst. researchgate.net This method is applicable to a range of substituted benzaldehydes.

A specific example of a one-pot multicomponent reaction leading to a chlorophenyl-substituted pyrimidine derivative is the synthesis of 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives. nih.gov Although this example features a 4-chlorophenyl group, the methodology is directly applicable to the 3-chloro isomer.

Table 1: Examples of One-Pot Syntheses of Aryl-Substituted Pyrimidine Derivatives

| Aryl Aldehyde | Other Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | 3-amino-1,2,4-triazole, malononitrile | NaOH, ethanol (B145695), reflux | 5-Amino-7-(4-nitrophenyl)-7,8-dihydro- researchgate.netresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidine-6-carbonitrile | 92 | nih.gov |

| 4-Chlorobenzaldehyde | 6-amino-1,3-dimethyluracil, malononitrile | Bismuth(III) triflate, reflux | 7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | Not specified |

Three-component condensation reactions are a cornerstone of MCRs for pyrimidine synthesis. A widely applicable method is the reaction between an aldehyde, a compound containing an active methylene (B1212753) group, and an amidine or its equivalent (e.g., urea, thiourea).

For the synthesis of 5-arylpyrimidines, a common strategy involves the reaction of an aryl aldehyde, such as 3-chlorobenzaldehyde (B42229), with a β-dicarbonyl compound or a related active methylene species, and an N-C-N building block. For example, the synthesis of 4-aryl substituted pyrimidinones (B12756618) and pyrimidinethiones has been achieved through a three-component condensation.

A specific protocol for the synthesis of 5-amino-7-aryl-7,8-dihydro- researchgate.netresearchgate.netmdpi.comtriazolo[4,3-a]-pyrimidine-6-carbonitriles involves the reaction of 3-amino-1,2,4-triazole, various aromatic aldehydes, and malononitrile in the presence of sodium hydroxide (B78521). nih.gov This reaction proceeds efficiently under both conventional heating and ultrasound irradiation. When 3-chlorobenzaldehyde is used, the corresponding 7-(3-chlorophenyl) derivative is obtained in good yield.

Table 2: Three-Component Synthesis of 7-(Aryl)- researchgate.netresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidine Derivatives nih.gov

| Aryl Aldehyde | Reaction Time (reflux, min) | Yield (reflux, %) | Reaction Time (ultrasound, min) | Yield (ultrasound, %) |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | 30 | 95 | 5 | 98 |

| 3-Chlorobenzaldehyde | 30 | 90 | 5 | 95 |

| 4-Nitrobenzaldehyde | 20 | 92 | 3 | 96 |

Cyclization Reactions for Pyrimidine Scaffold Construction

Cyclization reactions represent the classical approach to pyrimidine synthesis, where a pre-formed open-chain precursor undergoes an intramolecular reaction to form the heterocyclic ring.

The condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine is a fundamental and widely used method for constructing the pyrimidine ring. To synthesize a this compound, a key intermediate would be a 2-(3-chlorophenyl)-1,3-dicarbonyl compound.

A highly relevant and versatile approach is the cyclization of chalcones (1,3-diaryl-2-propen-1-ones) with amidines or related compounds like guanidine (B92328) or urea. researchgate.netresearchgate.netpnrjournal.com In this strategy, a chalcone (B49325) bearing a 3-chlorophenyl group at the β-position can be reacted with an N-C-N synthon. The reaction typically proceeds via a Michael addition of the amidine to the enone system of the chalcone, followed by an intramolecular condensation and subsequent aromatization to yield the pyrimidine ring.

For instance, 3-(4-chlorophenyl)-1-(pyridin-4-yl)prop-2-en-1-one has been reacted with urea in the presence of sodium hydroxide in ethanol to produce the corresponding pyrimidin-2-ol derivative. derpharmachemica.com This methodology can be adapted for the synthesis of this compound by starting with the appropriate chalcone precursor, namely 1-aryl-3-(3-chlorophenyl)prop-2-en-1-one.

Table 3: Synthesis of Pyrimidine Derivatives from Chalcones derpharmachemica.com

| Chalcone Precursor | N-C-N Reagent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)-1-(pyridin-4-yl)prop-2-en-1-one | Urea | NaOH, Ethanol, reflux 3-4 h | 6-(4-Chlorophenyl)-4-pyridin-4-yl-1,6-dihydropyrimidin-2-ol | 69.5 |

| 3-(4-Methoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one | Urea | NaOH, Ethanol, reflux 3-4 h | 6-(4-Methoxyphenyl)-4-pyridin-4-yl-1,6-dihydropyrimidin-2-ol | 72.3 |

Annulation reactions involve the formation of a new ring onto a pre-existing molecule. In the context of pyrimidine synthesis, this can be achieved through various strategies. While the Robinson annulation is a well-known method for forming six-membered rings, its direct application to pyrimidine synthesis is less common. nih.gov More relevant are [n+m] annulation strategies that specifically construct the pyrimidine heterocycle.

A [5+1] annulation strategy has been described for the synthesis of tri- or tetrasubstituted pyrimidine derivatives. This process involves the reaction of enamidines with reagents such as N,N-dimethylformamide dialkyl acetals or orthoesters. mdpi.com

Another powerful annulation approach is the [4+2] cycloaddition. For example, an efficient copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides 2,4,6-trisubstituted pyrimidines in good yields. organic-chemistry.org This method demonstrates good functional group tolerance and scalability.

Table 4: General Annulation Strategies for Pyrimidine Synthesis

| Annulation Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| [5+1] | Enamidine | N,N-Dimethylformamide dialkyl acetal | Catalyst- and solvent-free | Tri-/Tetrasubstituted pyrimidine | mdpi.com |

Derivatization and Functionalization of Existing Pyrimidine Cores

Introduction of the Chlorophenyl Moiety via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely employed for the arylation of heterocyclic compounds. The Suzuki-Miyaura and Stille couplings are particularly prominent in this context.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a halopyrimidine (e.g., 5-bromopyrimidine (B23866) or 5-chloropyrimidine) with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 5-halopyrimidine with 3-chlorophenylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For instance, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with a base such as K₃PO₄ in a solvent like 1,4-dioxane. manipal.edusemanticscholar.org The reaction generally proceeds with good tolerance for various functional groups. nih.gov Microwave-assisted Suzuki-Miyaura couplings have been shown to accelerate reaction times and improve yields for the synthesis of arylated pyrimidines. nih.gov

Stille Coupling: The Stille reaction provides an alternative method for C-C bond formation, coupling an organotin reagent with an organic halide. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of a 5-halopyrimidine with a trialkyl(3-chlorophenyl)stannane, catalyzed by a palladium complex. wikipedia.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds used. organic-chemistry.org

| Reaction | Aryl Source | Advantages | Disadvantages | Typical Catalyst |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Low toxicity of boron reagents, commercially available reagents. nih.gov | Can require careful optimization of base and solvent. | Pd(PPh₃)₄ |

| Stille Coupling | Organostannane | High tolerance for functional groups, stable reagents. wikipedia.orgorganic-chemistry.org | Toxicity of tin compounds. organic-chemistry.org | Pd(0) complexes |

Post-Cyclization Modifications (e.g., Alkylation, Substitution)

Following the construction of the this compound core, further modifications can be introduced to modulate the compound's properties. These post-cyclization modifications can include alkylation and substitution reactions.

Alkylation: Electrophilic alkylation of pyrimidines can occur at the nitrogen atoms of the ring. The regioselectivity of alkylation can be influenced by the substituents present on the pyrimidine ring and the reaction conditions. For instance, the presence of activating groups can direct alkylation to specific positions. wikipedia.org

Substitution: Nucleophilic aromatic substitution can occur on the pyrimidine ring, particularly if leaving groups such as halogens are present at the 2, 4, or 6 positions. These reactions allow for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates. rsc.org The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atoms.

Catalytic and Environmentally Conscious Synthetic Protocols

In addition to derivatizing a pre-formed pyrimidine, this compound and its derivatives can be synthesized through methods that construct the pyrimidine ring itself. Modern approaches prioritize the use of catalysts and adherence to green chemistry principles to enhance efficiency and sustainability.

Metal-Catalyzed Transformations (e.g., ZnCl₂-catalyzed, Ir-catalyzed)

ZnCl₂-Catalyzed Reactions: Zinc chloride has been effectively used as a catalyst in three-component coupling reactions to synthesize 4,5-disubstituted pyrimidine derivatives. organic-chemistry.orgacs.org A typical reaction involves a functionalized enamine, triethyl orthoformate, and ammonium acetate, which cyclize in a single step to form the pyrimidine ring. organic-chemistry.orgacs.org This method is advantageous due to its operational simplicity and the use of a relatively inexpensive and less toxic metal catalyst.

Iridium-Catalyzed Reactions: Iridium-based catalysts have enabled novel multicomponent syntheses of pyrimidines from readily available starting materials like alcohols and amidines. nih.govorganic-chemistry.org These reactions proceed through a sequence of condensation and dehydrogenation steps, leading to the formation of highly substituted pyrimidines with high regioselectivity. nih.govorganic-chemistry.org This approach is particularly noteworthy for its sustainability, as alcohols can often be derived from biomass. nih.govorganic-chemistry.org

| Catalyst | Reaction Type | Starting Materials | Key Features |

|---|---|---|---|

| ZnCl₂ | Three-component coupling | Enamine, triethyl orthoformate, ammonium acetate | Single-step synthesis, mild conditions. organic-chemistry.orgacs.org |

| Iridium Pincer Complexes | Multicomponent synthesis | Amidines and up to three alcohols | High regioselectivity, sustainable starting materials. nih.govorganic-chemistry.org |

Catalyst-Free Reaction Conditions

The development of catalyst-free reactions is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts. One-pot, three-component syntheses of pyrimidine derivatives have been achieved under catalyst-free conditions, often by utilizing the inherent reactivity of the starting materials under thermal or microwave irradiation. manipal.edu For example, the reaction of an aldehyde, a malono derivative, and a phenyl hydrazine (B178648) derivative in a green solvent system like water and ethanol can proceed without a catalyst to form heterocyclic compounds. nih.gov

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidines to reduce the environmental impact of chemical processes. Key considerations include:

Atom Economy: Multicomponent reactions are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product. oup.com

Use of Safer Solvents: There is a growing trend towards replacing traditional volatile organic solvents with greener alternatives. Water and bio-based solvents like 2-Me-THF and t-amyl alcohol have been successfully employed in Suzuki-Miyaura couplings for the synthesis of biaryl compounds. nih.govinovatus.es Propylene carbonate, synthesized from carbon dioxide, is another green solvent option. researchgate.net

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste. The development of highly active and recyclable catalysts is a key area of research. inovatus.es

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. manipal.edu

By integrating these principles, the synthesis of this compound and other valuable pyrimidine derivatives can be achieved in a more sustainable and environmentally responsible manner.

Solvent-Free Methodologies

Solvent-free synthesis, a key principle of green chemistry, aims to reduce pollution at its source by eliminating the use of organic solvents. These methods often lead to shorter reaction times, and easier product isolation, and can sometimes result in different selectivity compared to solution-phase reactions.

One prominent approach to synthesizing pyrimidine derivatives under solvent-free conditions is through multicomponent reactions. For instance, the Biginelli reaction, a one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea, has been adapted for solvent-free conditions. While specific examples for the direct synthesis of this compound using this method are not extensively documented, the synthesis of related pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives has been successfully achieved. mdpi.com This is accomplished by reacting various substituted benzaldehydes with malononitrile or cyanoacetamide and urea/thiourea in the presence of a catalyst like ammonium chloride under solvent-free conditions. mdpi.com The use of an inexpensive and readily available catalyst under neutral and solvent-free conditions makes this an attractive and eco-friendly method. mdpi.com

The general scheme for such a reaction can be represented as follows:

Scheme 1: General Solvent-Free Synthesis of Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Condition | Product |

| Substituted Benzaldehyde | Active Methylene Compound (e.g., Malononitrile) | Urea/Thiourea | Ammonium Chloride | Solvent-free, Heat | Pyrimidine Derivative |

This methodology highlights a versatile and environmentally conscious route that could potentially be adapted for the synthesis of this compound by utilizing 3-chlorobenzaldehyde as a starting material.

Ultrasound-Promoted Synthesis

Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as increased reaction rates, higher yields, and milder reaction conditions. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures.

This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine derivatives. For example, the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines has been efficiently promoted by ultrasonic irradiation, leading to shorter reaction times and excellent yields compared to conventional heating methods. organic-chemistry.org Similarly, ultrasound has been employed in the one-pot, three-component synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H- mdpi.comorganic-chemistry.orgresearchgate.netthiadiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives. researchgate.netnih.gov This approach is noted for being environmentally friendly, rapid, and convenient. researchgate.netnih.gov

While direct reports on the ultrasound-promoted synthesis of this compound are scarce, the existing literature on related structures suggests its feasibility and potential benefits. The general advantages of this method are summarized in the table below.

Table 1: Advantages of Ultrasound-Promoted Synthesis

| Feature | Description |

| Accelerated Reaction Rates | Cavitational collapse provides the energy to overcome activation barriers. |

| Improved Yields | Enhanced mass transfer and reaction rates often lead to higher product yields. |

| Milder Conditions | Reactions can often be carried out at lower temperatures. |

| Eco-Friendly | Reduced energy consumption and often requires less solvent. |

Exploration of Reaction Mechanisms and Intermediates

Understanding the intricate mechanisms of pyrimidine ring formation is crucial for optimizing reaction conditions and designing novel synthetic routes. This section delves into the mechanistic investigations of pyrimidine cyclization, the identification of key intermediates, and the role of specific reagents in these pathways.

Mechanistic Investigations of Pyrimidine Cyclization

The formation of the pyrimidine ring, particularly in multicomponent reactions, typically proceeds through a series of well-defined steps involving condensation, addition, and cyclization reactions.

In the context of the Biginelli reaction and similar syntheses, several key intermediates have been proposed and, in some cases, isolated. The reaction pathway is believed to initiate with the formation of an acyliminium ion intermediate from the aldehyde and urea/thiourea. This electrophilic species then reacts with the enolate of the β-dicarbonyl compound.

Subsequent cyclization and dehydration lead to the final dihydropyrimidine (B8664642) product. In the synthesis of pyrimidine-5-carbonitrile derivatives, an alkene intermediate may be formed through a Knoevenagel condensation between the aldehyde and the active methylene compound. tandfonline.com This intermediate then undergoes a Michael addition with the amidine, followed by cyclization and aromatization to yield the pyrimidine. tandfonline.com

The precise sequence of events in pyrimidine cyclization can be influenced by the specific reactants and reaction conditions. For many multicomponent syntheses of pyrimidines, the initial step is a condensation reaction. For example, a base-catalyzed Knoevenagel condensation between an aldehyde and an active methylene compound can form a vinyl intermediate. tandfonline.com This is followed by a Michael addition of a nucleophile (like an amidine) to the activated double bond. The resulting adduct then undergoes an intramolecular cyclization, followed by an elimination step (often of water or ammonia) to form the aromatic pyrimidine ring.

A plausible step-by-step pathway for the formation of a 5-arylpyrimidine core from an aromatic aldehyde, an active methylene compound, and an amidine is outlined below:

Knoevenagel Condensation: The aldehyde reacts with the active methylene compound in the presence of a base to form an α,β-unsaturated intermediate.

Michael Addition: The amidine adds to the β-position of the unsaturated intermediate.

Cyclization: Intramolecular cyclization occurs through the attack of a nitrogen atom of the amidine on a carbonyl or cyano group.

Aromatization: The final pyrimidine ring is formed through the elimination of a small molecule, such as water.

Role of Specific Reagents in Mechanistic Pathways (e.g., Vilsmeier Amidination)

The Vilsmeier reagent (most commonly formed from phosphorus oxychloride and dimethylformamide) is a versatile reagent in organic synthesis, primarily used for formylation of electron-rich compounds. In the context of pyrimidine synthesis, Vilsmeier-type reagents can play a crucial role in activating substrates and facilitating cyclization.

While direct Vilsmeier amidination for the synthesis of this compound is not prominently described, the Vilsmeier-Haack reaction can be employed to introduce a formyl group onto a suitable precursor, which can then be elaborated into the pyrimidine ring. For instance, the Vilsmeier reagent can react with activated methylene groups to form β-chloro-α,β-unsaturated aldehydes or iminium salts. These intermediates are highly electrophilic and can readily react with amidines or other N-C-N nucleophiles to construct the pyrimidine ring.

The Vilsmeier reagent can also be involved in tandem reactions, where it not only acts as a formylating agent but also promotes subsequent cyclization and other transformations in a one-pot procedure. This highlights the utility of the Vilsmeier reagent in streamlining the synthesis of complex heterocyclic systems.

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, the specific experimental data required to fully populate the requested article sections—including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier Transform Infrared (FT-IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EIMS)—could not be located.

The search yielded information for structurally related but distinct compounds, such as 5-(furan-3-yl)pyrimidine, 4-(3-bromophenyl)pyrimidine, and 5-[(3-chlorophenyl)methyl]pyrimidine. However, in strict adherence to the instructions to focus solely on this compound, this related data cannot be used as a substitute.

Therefore, it is not possible to generate the detailed and scientifically accurate article as outlined in the prompt without the specific analytical data for this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of Chlorophenylpyrimidine Derivatives

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique provides definitive confirmation of a compound's molecular formula.

For a target molecule like 5-(3-Chlorophenyl)pyrimidine (C₁₀H₇ClN₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. Experimental HRMS analysis on a synthesized sample should yield a measured m/z value that closely matches this calculated mass, typically within a few parts per million (ppm), thus validating the molecular formula. In the characterization of a 7-chloro-3-ethyl-5-(trifluoromethyl) researchgate.netiucr.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione, a related heterocyclic compound, the calculated mass for the molecular ion was compared to the experimentally determined value, showing a very small deviation and confirming its composition.

Table 1: Representative HRMS Data for a Thiazolo[4,5-d]pyrimidine Derivative

| Molecular Formula | Calculated Mass [M-H]⁻ (m/z) | Found Mass [M-H]⁻ (m/z) |

|---|

Data sourced from a study on 7-chloro-3-ethyl-5-(trifluoromethyl) researchgate.netiucr.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione to illustrate typical HRMS reporting.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The pyrimidine (B1678525) ring and the chlorophenyl group in this compound both act as chromophores. The absorption spectra are expected to show characteristic bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions, typically of high intensity, arise from the aromatic systems, while the lower intensity n → π* transitions are associated with the non-bonding electrons on the nitrogen atoms of the pyrimidine ring.

The position (λmax) and intensity of these absorption maxima can be influenced by the solvent polarity and the presence of various substituents on the core structure. Studies on other pyrimidine derivatives have identified absorption maxima in the range of 250-400 nm. researchgate.netresearchgate.net For instance, a developed UV-Vis spectroscopic method for a complex pyrimidine derivative identified a λmax at 275 nm in a methanol (B129727) and acetonitrile (B52724) mixture. researchgate.netnih.gov

Table 2: Representative UV-Vis Absorption Data for a Pyrimidine Derivative

| Compound | Solvent | λmax (nm) |

|---|

Data sourced from a study on a complex pyrimidine derivative to illustrate typical UV-Vis absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, data from related structures provide insight into the expected crystallographic parameters. For example, the crystal structure of 7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (B2830536) has been determined, revealing key details about its solid-state conformation. rcsb.org Such analyses typically report the crystal system, space group, and unit cell dimensions, which are crucial for defining the crystalline form of the material.

Table 3: Representative X-ray Crystallography Data for a Chlorophenyl Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Compound Name | 7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |

| Empirical Formula | C₁₃H₁₀ClN₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.32 |

| b (Å) | 11.23 |

| c (Å) | 10.51 |

| **β (°) ** | 101.4 |

| **Volume (ų) ** | 1192.4 |

| Z | 4 |

Data sourced from the crystallographic study of 7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (PDB ID: 5XUJ) to illustrate typical crystallographic parameters. rcsb.org

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and high degree of purity. This method is routinely used to characterize newly synthesized chlorophenylpyrimidine derivatives. sapub.orgmdpi.com

For this compound, with a molecular formula of C₁₀H₇ClN₂, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample is expected to yield results that deviate by less than 0.4% from these theoretical values.

Table 4: Elemental Analysis Data for this compound and a Representative Derivative

| Compound | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| This compound | C₁₀H₇ClN₂ | Calculated | 63.01 | 3.70 | 14.70 |

| 2,4-Dichloro-6-(4-chlorophenyl)pyrimidine | C₁₀H₅Cl₃N₂ | Calculated | 46.28 | 1.94 | 10.79 |

Calculated values for the title compound are based on its molecular formula. "Found" data is sourced from a study on a related derivative to illustrate typical experimental results. mdpi.com

Computational Chemistry and Theoretical Studies of Chlorophenylpyrimidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized geometry. This involves finding the minimum energy structure on the potential energy surface. For a molecule with rotatable bonds, such as the one connecting the chlorophenyl and pyrimidine (B1678525) rings in 5-(3-Chlorophenyl)pyrimidine, a conformational analysis is necessary. This would involve calculating the energy at different dihedral angles to identify the most stable conformer(s) and the energy barriers between them.

Electronic Structure Analysis

Once the optimized geometry is obtained, various aspects of the molecule's electronic structure can be analyzed.

Vibrational Frequency Predictions

Computational methods can also be used to predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the different modes of vibration of the atoms in the molecule and can be compared with experimental data from infrared (IR) and Raman spectroscopy to help in the characterization of the compound.

While the methodologies for conducting a thorough computational and theoretical study of this compound are well-established, a specific investigation dedicated to this compound has not been found in the reviewed scientific literature. Therefore, detailed data for its optimized geometry, electronic properties, and vibrational frequencies are not available at this time. Such a study would be a valuable contribution to the field of heterocyclic chemistry.

Thermodynamic Properties (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the thermodynamic properties of molecules. These calculations can determine the standard enthalpy of formation (ΔH), entropy (S), and Gibbs free energy (G), which are fundamental to understanding the stability and spontaneity of chemical processes involving this compound.

The following table illustrates the kind of data that can be obtained from such computational and experimental studies for a generic chlorophenylpyrimidine derivative. The values indicate the spontaneity and exothermic nature of the dissolution or reaction process.

| Thermodynamic Parameter | Typical Calculated/Experimental Value | Indication |

|---|---|---|

| Gibbs Free Energy (ΔG) | Negative | Spontaneous Process |

| Enthalpy (ΔH) | Negative | Exothermic Process |

| Entropy (ΔS) | Positive | Increase in Disorder |

Prediction of Dipole Moments and Polarizability

The dipole moment and polarizability are key electronic properties that influence a molecule's interaction with electric fields, its solubility in polar solvents, and its intermolecular interactions. Computational quantum chemistry provides reliable methods for calculating these properties.

Dipole Moment (µ): The dipole moment is a measure of the net molecular polarity. For this compound, the asymmetry introduced by the chlorine atom on the phenyl ring and the nitrogen atoms in the pyrimidine ring results in a permanent dipole moment. DFT calculations can predict the magnitude and direction of this vector. For example, a computational study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a molecule with a similar chlorophenyl moiety, calculated a significant dipole moment, which is influenced by the solvent environment nih.gov. For this compound, the dipole moment is expected to be a key factor in its physical properties and interactions.

Polarizability (α): Polarizability describes the ability of the electron cloud of a molecule to be distorted by an external electric field. This property is crucial for understanding non-covalent interactions, particularly London dispersion forces. Accurate prediction of polarizability often requires high-level quantum chemistry methods like Coupled Cluster theory, though DFT can also provide good estimates nih.gov. Machine learning models trained on large datasets of highly accurate calculations are also emerging as a powerful tool for predicting polarizability nih.gov. Calculations are typically performed using keywords like 'Polar' in software packages such as Gaussian, which compute the components of the polarizability tensor (αxx, αyy, αzz) researchgate.net.

The table below shows hypothetical calculated electronic properties for this compound based on methodologies applied to similar molecules nih.govarxiv.org.

| Property | Computational Method | Predicted Value (Exemplary) |

|---|---|---|

| Dipole Moment (µ) | DFT (B3LYP/6-311+G(d,p)) | ~2.5 - 3.5 Debye |

| Isotropic Polarizability (αiso) | DFT (B3LYP/6-311+G(d,p)) | ~150 - 170 Bohr³ |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and intramolecular bonding within a molecule. It provides a localized, chemist's perspective on the electronic wavefunction.

For this compound, NBO analysis can elucidate several key features:

Charge Distribution: It can quantify the natural atomic charges on each atom, revealing the electrophilic and nucleophilic sites. The nitrogen atoms of the pyrimidine ring are expected to be significant centers of negative charge, while the attached carbons and the carbon atom bonded to chlorine will be more electrophilic.

Hyperconjugative Interactions: NBO analysis identifies donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. In this compound, significant interactions would be expected between the lone pairs (n) of the nitrogen atoms and the antibonding π* orbitals of the aromatic rings (n → π), as well as between the π orbitals of the pyrimidine and phenyl rings (π → π). These interactions contribute significantly to the molecule's stability.

Bonding Character: It describes the hybridization of atoms and the composition of the chemical bonds (e.g., σ and π character).

A study on a different chlorophenyl-containing heterocyclic molecule, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, used NBO analysis to identify strong hyperconjugative interactions, such as those involving the lone pairs of the chlorine atom donating into antibonding orbitals of the phenyl ring (n(Cl) → π*(C-C)), which stabilize the molecule researchgate.net. Similar stabilizing delocalizations are expected in this compound.

The stabilization energy (E(2)) associated with these donor-acceptor interactions can be quantified, with larger values indicating stronger interactions.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) - Hypothetical |

|---|---|---|---|

| LP(1) N1 (Pyrimidine) | π(C2-N3) | n → π | ~20-30 |

| π(C5-C6) (Pyrimidine) | π(C1'-C2') (Phenyl) | π → π | ~15-25 |

| LP(3) Cl | σ(C3'-C4') (Phenyl) | n → σ | ~0.5-1.5 |

Quantum Chemical Descriptors and Structure-Reactivity Correlations (excluding biological activity)

Quantum chemical descriptors derived from DFT calculations are powerful for correlating a molecule's electronic structure with its chemical reactivity. These descriptors provide a quantitative basis for concepts like electronegativity and chemical hardness.

Key global reactivity descriptors include:

HOMO and LUMO Energies (EHOMO, ELUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. EHOMO is related to the ionization potential and indicates the ability to donate electrons, while ELUMO relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Chemical Hardness (η) and Softness (S): Hardness (η ≈ (ELUMO - EHOMO)/2) measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive.

Electronegativity (χ): Electronegativity (χ ≈ -(EHOMO + ELUMO)/2) is the power of an atom or group to attract electrons.

Electrophilicity Index (ω): This index (ω = χ² / 2η) quantifies the electrophilic character of a molecule.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states. This is particularly valuable for complex, multi-step organic reactions.

For pyrimidine systems, theoretical calculations can be used to:

Identify Reaction Pathways: By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined.

Characterize Transition States: The geometry of the transition state can be optimized, and its vibrational frequencies calculated. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which is directly related to the reaction rate.

For example, computational studies on the deconstruction-reconstruction of pyrimidine rings have elucidated complex reaction mechanisms involving dearomative cyclization and the formation of various intermediates. These studies calculate the relative Gibbs free energies of each step to map out the entire reaction coordinate, providing insights that would be difficult to obtain experimentally nsmsi.ir. A similar approach could be applied to understand substitution reactions, ring-opening, or other transformations of this compound.

In Silico Studies of Fundamental Molecular Interactions (excluding biological binding)

Beyond the properties of an isolated molecule, computational methods can explore how molecules interact with each other and with their environment. These non-covalent interactions are fundamental to the properties of materials in the condensed phase.

Solvent Effects: The properties and reactivity of a molecule can be significantly altered by the solvent. Computational models can simulate these effects, either implicitly (by treating the solvent as a continuous medium with a specific dielectric constant) or explicitly (by including individual solvent molecules in the calculation). Theoretical studies on related heterocyclic systems have shown that hydrogen bonding interactions and reaction energetics can be substantially different in the gas phase compared to in polar or non-polar solvents nsmsi.ir. For this compound, its dipole moment suggests that its behavior will be sensitive to solvent polarity.

Chemical Reactivity and Transformation of Chlorophenylpyrimidine Scaffolds

Oxidation Reactions of Pyrimidine (B1678525) Ring Systems

The pyrimidine ring, being an electron-deficient heterocycle, is relatively resistant to oxidation. However, oxidation can be achieved at the nitrogen atoms to form N-oxides, or on the ring itself under specific conditions, particularly when activated by electron-donating groups.

N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to N-oxides using various peracids, such as peroxyacetic acid or m-chloroperbenzoic acid (mCPBA). cdnsciencepub.com For unsymmetrical pyrimidines, the site of oxidation is influenced by the electronic effects of the substituents. cdnsciencepub.com In the case of 5-(3-Chlorophenyl)pyrimidine, the two nitrogen atoms are in equivalent environments (N-1 and N-3). Oxidation would likely lead to the formation of the corresponding mono-N-oxide. The presence of strong electron-donating groups on the pyrimidine ring generally facilitates N-oxidation, while their absence can lead to poor yields and side reactions. cdnsciencepub.compublish.csiro.au For fused pyrimidine systems, stronger oxidants like a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and hydrogen peroxide may be required. rsc.orgrsc.org

Ring Oxidation: Direct oxidation of the carbon-carbon double bonds in the pyrimidine ring is challenging due to its aromatic and electron-deficient nature. However, modifications at the 5-position, such as the introduction of a methyl group, can allow for subsequent oxidation to hydroxymethyl or formyl derivatives. mdpi.comresearchgate.net For the parent compound, this compound, direct oxidation of the pyrimidine ring is not a commonly reported transformation without prior functionalization.

| Oxidant | Product Type | Comments |

| Peroxyacetic acid, mCPBA | Pyrimidine N-oxide | Yields can be low for unactivated pyrimidines. cdnsciencepub.com |

| TFAA / H₂O₂ | Pyrimidine N-oxide | Effective for less reactive or fused pyrimidine systems. rsc.orgrsc.org |

Reduction Reactions of Pyrimidine Ring Systems

The electron-deficient character of the pyrimidine ring makes it susceptible to reduction reactions, which can proceed either by catalytic hydrogenation to reduce the aromatic system or by reductive dehalogenation.

Catalytic Hydrogenation: The pyrimidine ring can be reduced to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives under catalytic hydrogenation conditions. This process typically requires a catalyst such as palladium on carbon (Pd/C) or platinum. The conditions can be controlled to achieve selective reduction of the pyrimidine ring while leaving the phenyl ring intact. However, care must be taken as the chloro substituent on the phenyl ring can also be susceptible to hydrogenolysis (dehalogenation) under certain hydrogenation conditions. A process for the selective hydrogenation of chloropyrimidines in the presence of a hydrogenation catalyst and a hydrogen chloride acceptor has been described. google.com

Reductive Dehalogenation: If other halogen atoms are present on the pyrimidine ring (e.g., at positions 2, 4, or 6), they can be selectively removed via catalytic hydrogenation. This is a common strategy in pyrimidine chemistry to obtain dehalogenated derivatives. For this compound, this reaction would apply to derivatives that have additional chlorine or bromine atoms on the pyrimidine core.

| Reagent/Catalyst | Reaction Type | Product |

| H₂, Pd/C | Catalytic Hydrogenation | Dihydropyrimidine / Tetrahydropyrimidine |

| H₂, Pd/C | Reductive Dehalogenation | Dehalogenated pyrimidine |

Electrophilic and Nucleophilic Substitution Reactions on Pyrimidine and Phenyl Moieties

The reactivity of this compound towards substitution is dichotomous. The pyrimidine ring is activated for nucleophilic substitution and deactivated for electrophilic substitution, while the reverse is true for the phenyl ring.

Electrophilic Substitution:

On the Pyrimidine Ring: The pyrimidine ring is highly electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution (SEAr). Reactions like nitration or halogenation on the pyrimidine core are generally difficult and require harsh conditions or the presence of strong activating groups (e.g., amino or hydroxyl groups). pharmaguideline.com Electrophilic attack, if it occurs, is directed to the C-5 position, which is the most electron-rich carbon. In the target molecule, this position is already occupied by the 3-chlorophenyl group.

On the Phenyl Ring: The 3-chlorophenyl substituent can undergo electrophilic substitution. The chlorine atom is a deactivating but ortho-, para-directing group. However, the pyrimidine ring acts as a strong electron-withdrawing group, further deactivating the phenyl ring. Therefore, electrophilic substitution on the phenyl ring of this compound would be challenging. If forced, nitration would be expected to occur at the positions ortho and para to the chlorine, but meta to the pyrimidyl group (i.e., C-2, C-4, and C-6 of the phenyl ring). Studies on the nitration of 4-phenylpyrimidine (B189444) have shown that the reaction products are highly dependent on the nitrating agent used. cdnsciencepub.com Nitration of 5-acetamido-2-phenylpyrimidine occurs on the phenyl ring, but the deactivating influence of the pyrimidine ring is significant. rsc.org

Nucleophilic Substitution:

On the Pyrimidine Ring: The pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr), especially at the C-2, C-4, and C-6 positions. nih.gov However, this compound itself does not have a suitable leaving group (like a halogen) at these positions. If a derivative, such as 2,4-dichloro-5-(3-chlorophenyl)pyrimidine, were used, nucleophiles (amines, alkoxides, etc.) would readily displace the chloro groups. The C-4 position is generally more reactive towards nucleophilic attack than the C-2 position in 2,4-dichloropyrimidines. acs.orgstackexchange.com

On the Phenyl Ring: Nucleophilic aromatic substitution on the 3-chlorophenyl ring is generally unfavorable unless activated by strong electron-withdrawing groups in the ortho and/or para positions relative to the chlorine atom. youtube.com In this molecule, the pyrimidyl group at the meta position provides only weak activation.

| Reaction Type | Ring | Position | Reactivity |

| Electrophilic Substitution | Pyrimidine | C-2, C-4, C-6 | Highly Deactivated |

| Electrophilic Substitution | Phenyl | C-2', C-4', C-6' | Deactivated, but possible |

| Nucleophilic Substitution | Pyrimidine | C-2, C-4, C-6 | Activated (requires leaving group) |

| Nucleophilic Substitution | Phenyl | C-3' | Deactivated |

Derivatization and Interconversion of Functional Groups

The this compound scaffold can be modified using modern cross-coupling reactions to introduce new functional groups, enabling the synthesis of a diverse range of derivatives.

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogen atom must typically be present on one of the coupling partners.

Suzuki-Miyaura Coupling: If a halogen (e.g., bromine) were introduced at a position on the pyrimidine ring (e.g., 5-bromo- or 2-chloropyrimidine (B141910) derivative), it could be coupled with a boronic acid to form a new C-C bond. For instance, 5-bromopyrimidine (B23866) readily undergoes Suzuki coupling with various boronic acids. acs.orgacs.orgnih.gov This would allow for the introduction of various aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds. wikipedia.orglibretexts.org A chloro- or bromo-substituted derivative of this compound could be reacted with a wide range of primary or secondary amines to synthesize aminopyrimidine derivatives. Regioselective amination of polychloropyrimidines can often be achieved. researchgate.net

Interconversion of Functional Groups: Functional groups introduced onto the scaffold can be further transformed. For example, an ester group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH₄). mdpi.com A nitro group introduced on the phenyl ring could be reduced to an amine, which could then undergo a variety of further reactions (e.g., diazotization, acylation).

| Reaction | Catalyst/Reagent | Bond Formed | Comments |

| Suzuki-Miyaura Coupling | Pd or Ni catalyst | C-C | Requires a halogenated pyrimidine and a boronic acid. nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst | C-N | Couples a halogenated pyrimidine with an amine. wikipedia.org |

| Ester Reduction | LiAlH₄ | - | Converts ester groups to primary alcohols. mdpi.com |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂ | - | Converts nitro groups to primary amines. |

Chlorophenylpyrimidine Systems As Synthetic Building Blocks in Organic Chemistry

Utilization in the Construction of Fused Heterocyclic Systems

The 5-(3-chlorophenyl)pyrimidine moiety is a valuable precursor for synthesizing more complex, fused heterocyclic systems. The pyrimidine (B1678525) ring's nitrogen atoms and the substituted phenyl group can influence the reactivity and orientation of subsequent cyclization reactions, allowing for the construction of diverse scaffolds with potential pharmacological applications.

Pyrazolo[3,4-d]pyrimidine Scaffolds

A review of synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives indicates that a common strategy involves the construction of the pyrimidine ring onto a pre-existing pyrazole (B372694) core. nih.govsemanticscholar.org Methodologies often start with substituted aminopyrazoles which undergo cyclization with various reagents to form the fused pyrimidine ring. nih.govresearchgate.net While numerous pyrazolo[3,4-d]pyrimidines containing a chlorophenyl substituent have been synthesized due to their potential as kinase inhibitors, specific examples detailing the synthesis of this scaffold starting directly from a this compound building block were not prominent in the reviewed literature. nih.govrsc.org

Thiadiazolo[3,2-a]pyrimidine Scaffolds

The synthesis of fused thiadiazolopyrimidine systems often involves the cyclization of a pyrimidine-2-thione derivative. For the related thiazolo[3,2-a]pyrimidine systems, a general approach involves reacting a 4-aryl-dihydropyrimidin-2(1H)-thione with reagents like ethyl bromoacetate (B1195939) to construct the fused thiazole (B1198619) ring. ijnc.ir However, specific documented examples of using this compound as the direct starting material for the construction of thiadiazolo[3,2-a]pyrimidine scaffolds are not extensively detailed in the available chemical literature.

Other Fused Pyrimidine Systems

The synthesis of diverse fused pyrimidine systems often utilizes substituted pyrimidine precursors. One notable example is the construction of pyrimido[4,5-d]pyrimidine (B13093195) scaffolds. A study detailed the synthesis of 7-Amino-4-(3-chlorophenyl)-3,4-dihydropyrimido[4,5-d]pyrimidine-2,5(1H,6H)-dione. ekb.eg This synthesis involves a cyclocondensation reaction of a ternary mixture including 2-Amino-6-thioxo-5,6-dihydropyrimidin-4(3H)-one, 3-chlorobenzaldehyde (B42229), and urea (B33335) under acidic conditions. ekb.eg The reaction proceeds through the formation of a non-isolable unsaturated intermediate, followed by a conjugated addition of the nucleophilic urea nitrogen, leading to the final fused pyrimidine ring system. ekb.eg

This methodology provides a pathway to a fused heterocyclic system that incorporates the (3-chlorophenyl)pyrimidine substructure, demonstrating the utility of chlorophenyl-substituted precursors in generating complex molecular frameworks.

Table 1: Spectroscopic Data for 7-Amino-4-(3-chlorophenyl)-3,4-dihydropyrimido[4,5-d]pyrimidine-2,5(1H,6H)-dione ekb.eg

| Property | Data |

| Molecular Formula | C₁₂H₁₀ClN₅O₂ |

| Appearance | Faint yellow crystals |

| Yield | 78% |

| Melting Point | 280°C |

| IR (KBr, cm⁻¹) | 3317 (NH), 3052 (Ar-CH), 1650 (C=O) |

| ¹H-NMR (DMSO-d₆, ppm) | 12.03 (s, 1H, NH), 11.89 (s, 2H, NH₂), 7.96 (s, 1H, NH), 6.58 (s, 1H, NH) |

Role in the Development of New Synthetic Reagents and Methodologies

While substituted pyrimidines are crucial in organic synthesis, the specific role of this compound in the development of novel, named reactions or as a foundational reagent for new synthetic methodologies is not a primary focus of the reviewed literature. Research has predominantly centered on its application as a building block for the synthesis of target molecules with potential biological activities, rather than on the development of new, broadly applicable synthetic methods or reagents.

Future Research Directions and Unexplored Chemical Space

Novel Synthetic Routes for Highly Substituted Chlorophenylpyrimidines

The development of efficient and versatile synthetic methodologies is paramount for accessing a diverse range of substituted chlorophenylpyrimidines. While classical methods for pyrimidine (B1678525) synthesis exist, future research should focus on novel, highly efficient, and regioselective strategies.

Modern cross-coupling reactions have proven to be powerful tools for the synthesis of 5-arylpyrimidines. hidenanalytical.comnih.gov Future investigations could systematically explore and optimize various palladium-catalyzed cross-coupling reactions for the synthesis of 5-(3-chlorophenyl)pyrimidine and its derivatives. Key areas of exploration include:

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with a halide, is a robust method for forming carbon-carbon bonds. dovepress.comrsc.orgvulcanchem.com Research could focus on the coupling of 3-chlorophenylboronic acid with a suitable 5-halopyrimidine or, conversely, the coupling of a 5-pyrimidinylboronic acid derivative with 1-bromo-3-chlorobenzene. Optimization of catalysts, bases, and solvent systems would be crucial for achieving high yields and purity. rsc.orgcymitquimica.com A variety of palladium catalysts, such as Pd(PPh₃)₄, have been successfully employed in the synthesis of related 5-arylpyrimidines. dovepress.comvulcanchem.com

Stille Coupling: This method utilizes organotin reagents and offers a complementary approach to Suzuki-Miyaura coupling. sigmaaldrich.comksu.edu.sa The reaction of a 5-stannylpyrimidine with 1-bromo-3-chlorobenzene, or a 5-halopyrimidine with a 3-chlorophenylstannane derivative, in the presence of a palladium catalyst, could be a viable synthetic route. sigmaaldrich.comlibretexts.org The tolerance of Stille coupling to various functional groups makes it an attractive option for synthesizing more complex, highly substituted derivatives. libretexts.org

Negishi Coupling: Employing organozinc reagents, the Negishi coupling is another powerful tool for C-C bond formation and has been used for the synthesis of 5-substituted pyrimidines. wikipedia.orgsolubilityofthings.comresearchgate.netsigmaaldrich.comclockss.org The reaction between a 5-halopyrimidine and a (3-chlorophenyl)zinc halide, catalyzed by a palladium or nickel complex, could provide an efficient pathway to the target molecule. solubilityofthings.com

Beyond established cross-coupling methods, emerging synthetic strategies offer exciting possibilities:

Domino Reactions: These one-pot, multi-reaction sequences offer significant advantages in terms of efficiency and atom economy. smolecule.com Designing a domino reaction that incorporates the 3-chlorophenyl moiety and constructs the pyrimidine ring in a single synthetic operation would be a significant advancement.

Novel Catalysis: The exploration of new catalytic systems could lead to more sustainable and efficient syntheses. This includes the use of pincer Ni(II) complexes, which have shown promise in the synthesis of highly substituted pyrimidines via acceptorless dehydrogenative annulation of alcohols. Organocatalysis, using small organic molecules to catalyze reactions, also presents a greener alternative to metal-based catalysts.

A summary of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Reactants | Catalyst/Reagents | Potential Advantages | Relevant Findings |

| Suzuki-Miyaura Coupling | 5-Halopyrimidine and 3-Chlorophenylboronic Acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | High yields, functional group tolerance | Proven effective for various 5-arylpyrimidines. dovepress.comrsc.org |

| Stille Coupling | 5-Halopyrimidine and (3-Chlorophenyl)stannane | Palladium catalyst | Good for complex molecules | Applied for the introduction of phenyl rings at the C-5 position of pyrimidines. sigmaaldrich.comksu.edu.sa |

| Negishi Coupling | 5-Halopyrimidine and (3-Chlorophenyl)zinc halide | Palladium or Nickel catalyst | High reactivity and selectivity | Used for synthesizing 5-fluoroalkylated pyrimidine nucleosides. wikipedia.orgsigmaaldrich.com |

| Domino Reactions | Simpler precursors | Various catalysts | High efficiency, atom economy | Efficient for synthesizing pyrazolines and pyrimidines. smolecule.com |

| Novel Catalysis | Alcohols, Malononitrile (B47326), Guanidine (B92328) | Pincer Ni(II) complexes | Sustainable, eco-friendly | Yields highly substituted pyrimidines. |

Advanced Computational Studies on Complex Reaction Dynamics

Computational chemistry offers a powerful lens through which to understand the intricate details of chemical reactions. For this compound and its derivatives, advanced computational studies can provide invaluable insights into reaction mechanisms, electronic properties, and structure-activity relationships, guiding future synthetic efforts and material design.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. Future research could leverage DFT to:

Elucidate Reaction Mechanisms: DFT calculations can be used to map the potential energy surfaces of the synthetic routes described in Section 7.1. This would allow for the identification of transition states, intermediates, and the determination of activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, computational studies on the Suzuki-Miyaura reaction could clarify the roles of the catalyst, base, and solvent in the oxidative addition, transmetalation, and reductive elimination steps.

Predict Electronic and Spectroscopic Properties: DFT can be used to calculate key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These values are crucial for understanding the electronic behavior of the molecule and predicting its potential in applications like organic electronics. Furthermore, theoretical calculations of spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the structural characterization of newly synthesized compounds. dovepress.com

Analyze Non-Covalent Interactions: Understanding the non-covalent interactions, such as hydrogen bonding and π-π stacking, is essential for predicting the solid-state packing and material properties of chlorophenylpyrimidine derivatives.

A summary of potential computational studies is provided in Table 2.

| Computational Method | Area of Investigation | Key Parameters to be Calculated | Potential Insights | Relevant Findings |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state geometries and energies, reaction intermediates, activation barriers | Detailed understanding of reaction pathways, optimization of reaction conditions. | Used to study the regioselectivity of cross-coupling reactions. |

| DFT | Electronic Structure Analysis | HOMO-LUMO energy gap, molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis | Prediction of reactivity, electronic properties, and potential for optoelectronic applications. | Employed to analyze reactivity descriptors and electronic relationships in pyrimidine analogs. rsc.org |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Excitation energies, oscillator strengths | Prediction and interpretation of UV-Vis absorption and emission spectra. | Utilized to characterize the electronic structure and UV-Vis spectra of triazolopyrimidine derivatives. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-Covalent Interactions | Bond critical points, electron density | Characterization of hydrogen bonds, halogen bonds, and other weak interactions influencing crystal packing. | Applied to rationalize interactions in modified amino acid-pyrimidine analogs. |

Exploration of Non-Traditional Applications in Chemical Science

The unique electronic properties conferred by the electron-withdrawing chlorine atom and the π-system of the pyrimidine and phenyl rings make this compound an interesting candidate for applications beyond the biological realm. Future research should explore its potential in catalysis, sensor development, and materials science.

Catalysis:

While often the target of catalytic synthesis, pyrimidine derivatives themselves can act as ligands in organometallic catalysis. The nitrogen atoms of the pyrimidine ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the complex. Research could focus on synthesizing organometallic complexes of this compound and evaluating their catalytic performance in various organic transformations. The electronic and steric properties of the 3-chlorophenyl group could modulate the catalytic behavior of the metal center.

Sensor Development:

Pyrimidine-based compounds have shown significant promise as chemosensors, particularly for the detection of metal ions. The pyrimidine ring can act as a signaling unit, with its fluorescence or colorimetric properties changing upon binding to an analyte. Future work could involve the design and synthesis of functionalized this compound derivatives that can selectively detect specific ions or molecules. The chlorophenyl group could be further modified with receptor units to enhance selectivity and sensitivity. For example, pyrimidine-based fluorescent sensors have been developed for the detection of Fe³⁺, Cu²⁺, and other metal ions.

Materials Science:

The rigid, planar structure and potential for π-π stacking interactions make chlorophenylpyrimidine derivatives interesting building blocks for advanced materials. Research in this area could explore:

Organic Electronics: Pyrimidine derivatives are known to be used in organic light-emitting devices (OLEDs), often as electron-transporting or host materials. The electronic properties of this compound could be tuned through further substitution to optimize its performance in organic electronic devices. There is existing research on polymers based on chlorophenyl pyrimidines for applications in thermally activated delayed fluorescence (TADF).

Polymers and Oligomers: The incorporation of the this compound unit into conjugated polymers or oligomers could lead to new materials with interesting optical and electronic properties. For example, polymers containing pyrimidine units have been investigated as precursors for conducting materials.

A summary of potential non-traditional applications is provided in Table 3.

| Application Area | Specific Focus | Rationale | Potential Research Directions | Relevant Findings |

| Catalysis | Organometallic Ligands | Pyrimidine nitrogens can coordinate to metal centers, influencing catalytic activity. | Synthesis of this compound-metal complexes and evaluation of their catalytic properties. | Organometallic compounds are crucial as catalysts in medicinal chemistry. |

| Sensor Development | Fluorescent/Colorimetric Sensors | Pyrimidine core can act as a signaling unit for analyte detection. | Design of functionalized derivatives for selective ion or molecule sensing. | Pyrimidine-based chemosensors have been developed for detecting various metal ions. |

| Materials Science | Organic Electronics (OLEDs) | Pyrimidine derivatives can exhibit suitable electron-transporting properties. | Synthesis and characterization of derivatives for use in OLEDs. | Pyrimidine derivatives are useful materials for organic electroluminescent devices. |

| Materials Science | Conjugated Polymers | The rigid aromatic structure can be incorporated into polymer backbones. | Polymerization of this compound-containing monomers to create new functional materials. | Polymers based on chlorophenyl pyrimidines have been explored for TADF applications. |

Q & A

Q. What are the recommended synthetic routes for 5-(3-Chlorophenyl)pyrimidine, and how do reaction conditions influence yield?

The synthesis of this compound derivatives typically involves cross-coupling reactions or nucleophilic substitution. For example, thiophene-substituted pyrimidines can be synthesized via a one-pot reaction using 3-substituted thiophene precursors and pyrimidine intermediates under reflux conditions . Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) are often employed to facilitate chloromethylation or aryl group coupling, as seen in analogous pyrimidine syntheses . Yield optimization requires careful control of temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Pilot studies suggest that microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key characterization techniques include:

- 1H/13C NMR : To confirm substitution patterns on the pyrimidine ring and chlorophenyl group. For instance, the aromatic proton signals in the 7.2–8.5 ppm range distinguish the 3-chlorophenyl moiety .

- HRMS : Validates molecular weight (e.g., 379.8 g/mol for related derivatives) and isotopic Cl patterns .

- HPLC-PDA : Ensures purity (>95%) and detects byproducts, with a C18 column and acetonitrile/water mobile phase recommended .

- FT-IR : Identifies functional groups, such as C-Cl stretching at 550–650 cm⁻¹ and pyrimidine ring vibrations near 1600 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile intermediates.

- Waste Disposal : Segregate halogenated waste for professional treatment, as improper disposal risks environmental contamination .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies in enzymatic inhibition or cytotoxicity data often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate results using orthogonal assays (e.g., SPR and fluorescence polarization).

- Solubility Limitations : Poor aqueous solubility may underreport IC₅₀ values. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .

- Metabolic Instability : Hepatic microsome studies reveal rapid phase-I metabolism of the chlorophenyl group. Stabilize via fluorination or methyl group substitution at the 4-position .

Q. What strategies optimize the pharmacological activity of this compound derivatives?

- Salt Formation : Hydrochloride or sulfate salts enhance solubility and bioavailability. For example, 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]pyridine hydrochloride shows 3× higher plasma exposure than the free base .

- Structural Hybridization : Conjugate with thiadiazole or triazole moieties to target dual enzymes (e.g., COX-2 and 5-LOX). Hybrids exhibit synergistic anti-inflammatory activity in murine models .

- Prodrug Design : Mask the pyrimidine ring with acetyl or PEG groups to improve tissue penetration and reduce renal clearance .

Q. How do computational methods aid in designing this compound-based inhibitors?

- Molecular Docking : AutoDock Vina predicts binding poses to targets like EGFR or PARP-1. The chlorophenyl group often occupies hydrophobic pockets, while the pyrimidine N1 atom forms hydrogen bonds with catalytic residues .

- QSAR Models : Use Hammett constants (σ) to correlate electron-withdrawing effects of substituents (e.g., -Cl vs. -OCH₃) with inhibitory potency. A σ value of +0.23 for 3-Cl correlates with optimal EGFR affinity (Ki = 12 nM) .

- MD Simulations : Reveal conformational stability in aqueous vs. lipid bilayer environments, guiding structural modifications for blood-brain barrier penetration .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

- Byproduct Formation : Scale-up increases impurities like di- or tri-chlorinated byproducts. Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs but require optimization of reaction pressure (2–5 bar H₂) and filtration protocols .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF, improving E-factor scores by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.